3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrimidine core with various substituents, including a cyclopenta[d]pyrimidine moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can be achieved through a multistep process involving the formation of key intermediates. One common approach involves the condensation of malononitrile with hydrogen sulfide and aldehydes to form cyanothioacetamide, followed by Knoevenagel condensation with aldehydes and subsequent Stork alkylation with enamine . The final product is obtained through intramolecular cyclotransamination and aromatization reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Mn(OTf)2 and t-BuOOH, reducing agents like NaBH4, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its ability to modulate specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and cyclopenta[d]pyrimidine analogues. Examples include:
Uniqueness
What sets 3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical transformations also makes it a versatile compound for research and development.
Properties
IUPAC Name |
3-methyl-6-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-18-13-5-3-4-12(13)16(19-11)23-8-6-22(7-9-23)14-10-15(24)21(2)17(25)20-14/h10H,3-9H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKIGZGVTFXYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=CC(=O)N(C(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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